2-(4-Methylthiophen-2-YL)piperazine
Description
2-(4-Methylthiophen-2-YL)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 4-methylthiophen-2-yl group. Piperazine derivatives are widely studied due to their pharmacological versatility, including antimicrobial, anticancer, and receptor-modulating activities . The methylthiophenyl substituent introduces sulfur into the structure, which may enhance binding to biological targets via hydrophobic or π-π interactions.
Properties
CAS No. |
111760-41-9 |
|---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-(4-methylthiophen-2-yl)piperazine |
InChI |
InChI=1S/C9H14N2S/c1-7-4-9(12-6-7)8-5-10-2-3-11-8/h4,6,8,10-11H,2-3,5H2,1H3 |
InChI Key |
CWAZTOCAIPIJSJ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1)C2CNCCN2 |
Canonical SMILES |
CC1=CSC(=C1)C2CNCCN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
The substituent’s position and electronic nature significantly influence solubility and pKa:
- Direct attachment vs. spacers: Piperazine derivatives with substituents directly attached (e.g., N-phenylpiperazine) exhibit lower solubility (<20 µM) due to reduced polarity.
- pKa trends : Electron-donating groups (e.g., methylthiophenyl) raise the pKa of piperazine nitrogens. Compounds with ethylene spacers have pKa ~6–7, while direct attachment lowers pKa to ≤3.8 .
Table 2: Solubility and pKa of Piperazine Derivatives
| Compound Structure | Spacer | Solubility (µM) | pKa | Reference |
|---|---|---|---|---|
| N-Phenylpiperazine | None | <20 | ≤3.8 | |
| Ethylene-spaced piperazine | –CH₂CH₂– | 60–80 | 6–7 | |
| Methylene-spaced piperazine | –CH₂– | 80 | ~5.0 |
Environmental and Metabolic Stability
- Oxidative degradation: Piperazine moieties in fluoroquinolones undergo MnO₂-mediated oxidation, leading to dealkylation and hydroxylation (). The methylthiophenyl group in 2-(4-Methylthiophen-2-YL)piperazine may confer greater stability due to sulfur’s electron-donating effects .
- Metabolic inactivation : Cytochrome P450 2D6 is inactivated by imidazole-piperazines via apoprotein adduction (). Structural analogs with bulkier substituents may resist metabolic degradation .
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